Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-
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Overview
Description
Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- is an organosilicon compound with the molecular formula C10H12BrF3Si. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- typically involves the reaction of 2-bromo-4-(trifluoromethyl)phenyl magnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are the substituted phenyl derivatives.
Coupling Reactions: The major products are biaryl compounds.
Oxidation and Reduction: The major products are the oxidized or reduced forms of the trifluoromethyl group.
Scientific Research Applications
Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs due to its unique chemical properties.
Materials Science: It is used in the synthesis of advanced materials with specific properties such as hydrophobicity and thermal stability
Mechanism of Action
The mechanism of action of Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- involves the interaction of its functional groups with various molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic and nucleophilic reactions, respectively. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)phenol: A similar compound with a hydroxyl group instead of a trimethylsilyl group.
Uniqueness
Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, along with a trimethylsilyl group. This combination of functional groups provides unique reactivity and stability, making it valuable in various chemical applications .
Properties
CAS No. |
632324-50-6 |
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Molecular Formula |
C10H12BrF3Si |
Molecular Weight |
297.19 g/mol |
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12BrF3Si/c1-15(2,3)9-5-4-7(6-8(9)11)10(12,13)14/h4-6H,1-3H3 |
InChI Key |
YCFYZGJLTRLUJL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
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